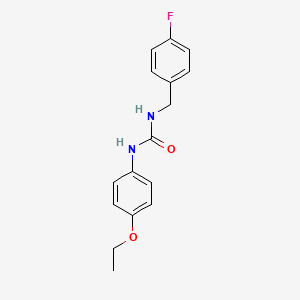
N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea (EFU) is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. EFU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic mice. This compound has also been found to reduce body weight and improve lipid metabolism in obese mice. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various assays. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more studies are needed to evaluate its safety and efficacy in humans. This compound may also have potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. It has been found to exhibit various biochemical and physiological effects and has been studied for its antitumor, anti-inflammatory, and antifungal properties. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood, and more research is needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea involves the reaction of 4-fluorobenzylamine with 4-ethoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea has been found to exhibit potential as a therapeutic agent for various diseases. It has been studied for its antitumor, anti-inflammatory, and antifungal properties. This compound has also been investigated for its potential as a treatment for diabetes and obesity.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-21-15-9-7-14(8-10-15)19-16(20)18-11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJTIOPRKNBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)
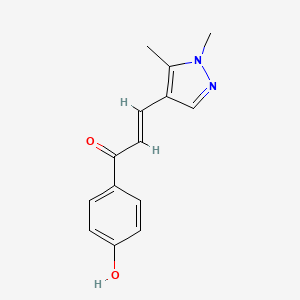
![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
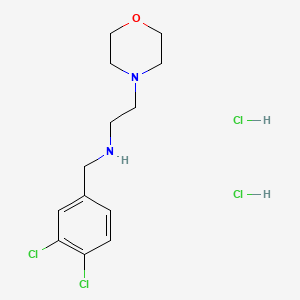
![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)
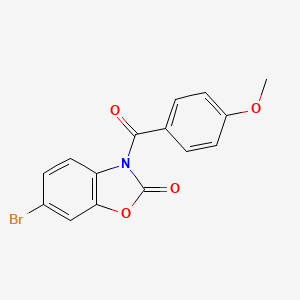
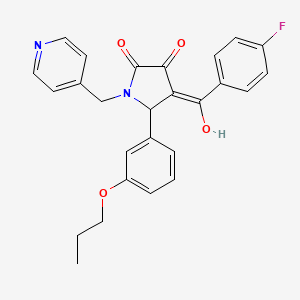
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369893.png)